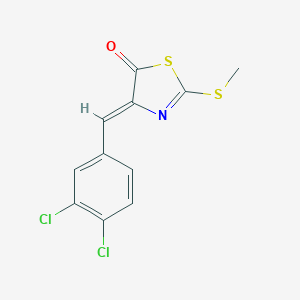![molecular formula C22H17BrN4O4S B307600 1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307600.png)
1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a synthetic organic compound that belongs to the class of triazino-benzoxazepine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazino-benzoxazepine core structures, followed by the introduction of the acetyl and allylthio groups. Common reagents and conditions include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Cyclization: Formation of the triazino-benzoxazepine core through cyclization reactions.
Thioether Formation: Introduction of the allylthio group using allylthiol and a suitable base.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group may yield sulfoxides or sulfones, while substitution of the bromo group may introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Interacting with DNA to influence gene expression.
類似化合物との比較
Similar Compounds
- 7-Acetyl-3-(methylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-3-(ethylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The unique structural features of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” include the presence of the allylthio group and the specific arrangement of the triazino-benzoxazepine core
特性
分子式 |
C22H17BrN4O4S |
|---|---|
分子量 |
513.4 g/mol |
IUPAC名 |
1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H17BrN4O4S/c1-3-8-32-22-24-20-19(25-26-22)13-6-4-5-7-16(13)27(12(2)28)21(31-20)14-9-17-18(10-15(14)23)30-11-29-17/h3-7,9-10,21H,1,8,11H2,2H3 |
InChIキー |
ZGKAPAFRPNGPIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5 |
正規SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-6-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307520.png)
![2-[2-(6-Bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B307521.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
methyl]-2-methyl-1H-indole](/img/structure/B307528.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307530.png)
![10-Bromo-6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307531.png)
![7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307536.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
